5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine
Description
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is a halogenated pyridine derivative featuring a bromine atom at position 5, a pentafluoroethyl group (-C₂F₅) at position 3, and a trifluoromethyl (-CF₃) group at position 2. This compound is structurally distinguished by its high degree of fluorination, which imparts unique electronic and steric properties. Such fluorinated pyridines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability, lipophilicity, and resistance to metabolic degradation.
Properties
Molecular Formula |
C8H2BrF8N |
|---|---|
Molecular Weight |
344.00 g/mol |
IUPAC Name |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H2BrF8N/c9-3-1-4(6(10,11)8(15,16)17)5(18-2-3)7(12,13)14/h1-2H |
InChI Key |
HXJXKBXBRWREGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves multiple steps, typically starting with the bromination of a pyridine derivativeCommon reagents used in these reactions include Selectfluor, trifluoromethyl iodide, and pentafluoroethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of biochemical pathways and the inhibition or activation of specific targets .
Comparison with Similar Compounds
Key Compounds for Comparison:
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂BrClF₃N
- Substituents : Bromo (C5), chloro (C2), trifluoromethyl (C3)
- CAS : 211122-40-6; purity: 97% .
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Substituents: Bromo (C2), chloro (C3), trifluoromethyl (C5) Synonyms: BUTTPARK 153\33-66 .
2-Bromo-3-methylpyridine
Comparative Analysis:
Biological Activity
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is a fluorinated pyridine derivative that has garnered attention due to its unique electronic properties and potential biological applications. The presence of multiple fluorine atoms and a bromine substituent significantly influences its reactivity, stability, and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and potential applications in drug development.
Chemical Structure and Properties
The compound features a pyridine ring substituted with:
- A bromine atom at the 5-position,
- A pentafluoroethyl group at the 3-position,
- A trifluoromethyl group at the 2-position.
This unique substitution pattern enhances the electron-withdrawing properties of the molecule, which can lead to increased binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluorinated groups increase the compound's lipophilicity and stability, which may enhance its ability to penetrate biological membranes and interact with target sites.
- Enzyme Modulation : Studies indicate that this compound can modulate enzyme activity by altering substrate binding sites or mimicking natural substrates, leading to changes in catalytic efficiency.
- Receptor Binding : The compound has shown potential in binding to specific receptors involved in signaling pathways, which may influence physiological responses such as pain perception or inflammation.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Activity : Research has demonstrated that derivatives of fluorinated pyridines exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, showing varying degrees of inhibition based on structural modifications .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have indicated that fluorinated pyridines can inhibit cell proliferation. The mechanism appears to involve interference with DNA replication processes, suggesting a potential role in cancer therapy .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
